molecular formula C21H22N4O3S B6584164 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1251601-91-8

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No. B6584164
CAS RN: 1251601-91-8
M. Wt: 410.5 g/mol
InChI Key: DXFPPJNKSOMUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide (MPTB) is a novel compound that has been studied for its potential applications in various scientific research areas. MPTB is a small molecule that can be synthesized in the laboratory, and has been found to be a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide has been studied for its potential applications in various scientific research areas. It has been found to be a useful tool for studying biochemical and physiological processes. For example, this compound has been used to study the effects of oxidative stress on cell viability and to investigate the role of phosphorylation in the regulation of protein function. This compound has also been used to study the effects of various drugs on cell viability and to investigate the role of calcium signaling in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide in lab experiments has a number of advantages. Firstly, it is relatively easy to synthesize and can be used in a variety of experiments. Secondly, it has a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it is not yet known exactly how this compound works, and its effects on cells may be influenced by other factors such as the environment and the presence of other molecules.

Future Directions

There are a number of potential future directions for research on 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide. Firstly, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells. Secondly, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antioxidant agent. Thirdly, further research could be conducted to investigate the potential applications of this compound in the field of drug discovery. Finally, further research could be conducted to investigate the potential applications of this compound in other scientific research areas, such as the study of gene expression and the regulation of cell signaling pathways.

Synthesis Methods

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(thiophen-2-yl)ethyl]benzamide can be synthesized by a process known as an amide coupling reaction. This reaction involves the use of an amine and a carboxylic acid to form an amide bond. In the case of this compound, the amine is derived from morpholine and the carboxylic acid is derived from pyrazine. The two reactants are combined in the presence of a base such as potassium carbonate, and the resulting product is purified by recrystallization.

properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-20(23-8-7-18-2-1-15-29-18)16-3-5-17(6-4-16)28-21-19(22-9-10-24-21)25-11-13-27-14-12-25/h1-6,9-10,15H,7-8,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFPPJNKSOMUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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